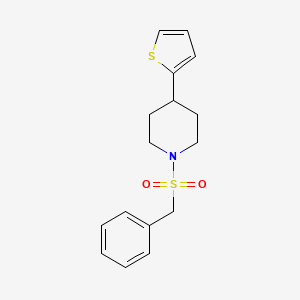

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine is a piperidine derivative featuring a benzylsulfonyl group at the 1-position and a thiophen-2-yl substituent at the 4-position. The thiophene ring, a sulfur-containing heterocycle, is known to contribute to bioactivity in anticancer and neurological agents .

Properties

IUPAC Name |

1-benzylsulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,13-14-5-2-1-3-6-14)17-10-8-15(9-11-17)16-7-4-12-20-16/h1-7,12,15H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHNWIMQIAGXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylsulfonyl group can be reduced to a benzylthio group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzylthio derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzylsulfonyl group can interact with various biological targets, while the thiophen-2-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzylsulfonyl Piperidine Derivatives

- Compound from : A benzylsulfonyl-piperidine derivative (4-amino-N-[1-(3-benzylsulfonyl)propyl]piperidin-4-yl methyl]-5-chloro-2-methoxy benzamide) was reported to accelerate gastrointestinal motility, highlighting the role of the benzylsulfonyl group in modulating digestive functions .

- Comparison : The absence of the thiophene ring in this analog suggests that the 4-position substituent (thiophen-2-yl in the target compound) may redirect bioactivity toward other pathways, such as antiproliferative or neurological targets.

Thiophene-Containing Sulfonamides

- Compounds 26–29 (): Thiophene-linked sulfonamides, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited potent antiproliferative activity against breast cancer (IC50 ~9–10 μM), outperforming doxorubicin .

- The piperidine core may also enhance blood-brain barrier penetration compared to planar sulfonamide structures.

Piperidine-Thiophene Hybrids

- MK88 (Compound 28, ) : 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione features a piperidine-thiophene backbone with a trifluoromethylphenyl group. Its synthesis via HOBt/TBTU coupling achieved an 87% yield, demonstrating synthetic feasibility for such hybrids .

- Comparison : The target compound lacks the trifluoromethylphenyl and ketone groups but retains the piperidine-thiophene core. This structural simplification may reduce off-target interactions while maintaining thiophene-mediated bioactivity.

Pharmacological Profiles

Biological Activity

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The chemical structure of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine can be represented as follows:

This compound features a piperidine ring substituted with a benzylsulfonyl group and a thiophene moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on neurotransmitter systems and enzyme inhibition:

- Acetylcholinesterase Inhibition : Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in the context of Alzheimer's disease, where enhancing cholinergic transmission can alleviate memory deficits .

- Voltage-Gated Sodium Channels : Thiophene derivatives are known to interact with voltage-gated sodium channels, potentially blocking these channels and affecting neuronal excitability and signal transmission.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine has also shown promise as an enzyme inhibitor. Studies have highlighted its potential as an AChE inhibitor, which could be beneficial in treating neurodegenerative disorders . Additionally, compounds in this class have been evaluated for urease inhibition, which is relevant in treating urinary tract infections.

Case Study 1: Acetylcholinesterase Inhibition

A study involving a series of N-benzylpiperidines demonstrated that modifications to the piperidine ring could enhance AChE inhibitory activity. The structure-activity relationship (SAR) analysis revealed that steric and electronic factors significantly influenced the efficacy of these compounds .

Case Study 2: Antibacterial Screening

In a comparative study, several piperidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the sulfonamide group could enhance antibacterial potency. For example, compounds with smaller substituents exhibited greater activity against Bacillus subtilis compared to larger groups .

Data Tables

| Compound Name | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine | AChE Inhibition | 2.14±0.003 | Acetylcholinesterase |

| Benzylpiperidine Derivative | Antibacterial Activity | 0.63±0.001 | Various Bacteria |

| Sulfonamide Derivative | Urease Inhibition | 1.21±0.005 | Urease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.